

# What is the CAS number for (1R,3R)-Ferroptosis inducer-1?

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Compound of Interest

Compound Name: (1R,3R)-Ferroptosis inducer-1

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# (1R,3R)-Ferroptosis Inducer-1: A Technical Guide

CAS Number: 2375357-97-2

This technical guide provides an in-depth overview of **(1R,3R)-Ferroptosis inducer-1**, a compound identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and applications of ferroptosis-inducing agents.

While specific quantitative data and detailed in-vivo efficacy studies for **(1R,3R)-Ferroptosis inducer-1** are not extensively available in publicly accessible literature, this guide outlines the core concepts of ferroptosis, the presumed mechanism of action for this compound class, and provides detailed experimental protocols that can be adapted for its study.

# **Introduction to Ferroptosis**

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis, it does not involve caspase activation. The core mechanism revolves around the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[3][4] Inhibition of GPX4, either directly or through depletion of its cofactor glutathione (GSH), leads to unchecked lipid peroxidation and eventual cell death.[3]



**(1R,3R)-Ferroptosis inducer-1** is an isomer of Ferroptosis inducer-1 and is categorized as a ferroptosis inducer with antitumor potential.[5] Its mechanism of action is presumed to be similar to other well-characterized ferroptosis inducers that modulate the GPX4 pathway.

## **Core Signaling Pathways in Ferroptosis**

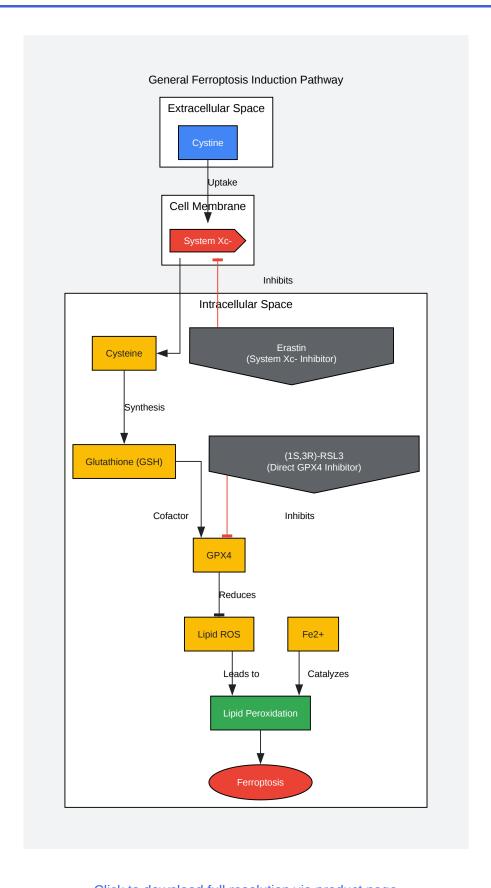
The induction of ferroptosis by small molecules typically involves the modulation of one or more key signaling pathways. The primary pathway implicated in the action of many ferroptosis inducers is the System Xc-/GSH/GPX4 axis.

- System Xc- Inhibition: Some inducers, like erastin, inhibit the cystine/glutamate antiporter (System Xc-), leading to a depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH).
- GSH Depletion: Reduced levels of GSH compromise the cell's antioxidant defense system.
- GPX4 Inactivation: GPX4 requires GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. With depleted GSH, GPX4 activity is inhibited, leading to the accumulation of lipid ROS.
- Iron-Dependent Lipid Peroxidation: The presence of labile iron catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals, which propagate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and ultimately leading to cell death.

Another class of ferroptosis inducers, such as RSL3, directly inhibits GPX4 activity.[6]

Below is a diagram illustrating the central signaling pathway of ferroptosis induction.





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Caption: General signaling pathway of ferroptosis induction.



## **Quantitative Data**

While specific IC50 values for **(1R,3R)-Ferroptosis inducer-1** are not readily available in the public domain, the following table provides a summary of reported IC50 values for other well-known ferroptosis inducers across various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Inducer	Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
Erastin	HT-1080	Fibrosarcoma	5-10	24
Erastin	BJeLR	Engineered human cells	~10	16
(1S,3R)-RSL3	HT-1080	Fibrosarcoma	<0.1	24
(1S,3R)-RSL3	BJeLR	Engineered human cells	~0.1	16

Note: IC50 values are highly dependent on the cell line and experimental conditions.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize the activity of **(1R,3R)-Ferroptosis inducer-1**.

## **In Vitro Ferroptosis Induction Assay**

This protocol describes a general procedure for inducing ferroptosis in cultured cancer cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- (1R,3R)-Ferroptosis inducer-1 (dissolved in a suitable solvent, e.g., DMSO)

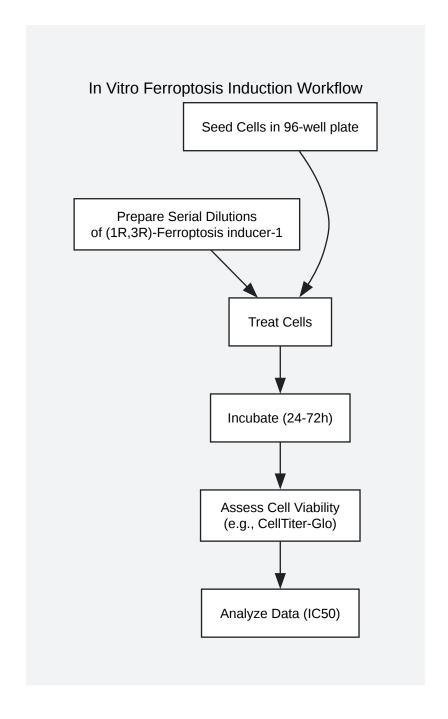


- Ferrostatin-1 (ferroptosis inhibitor, for control)
- · 96-well plates
- Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.
- Compound Preparation: Prepare a serial dilution of **(1R,3R)-Ferroptosis inducer-1** in complete cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis inhibition (co-treatment with Ferrostatin-1).
- Treatment: Replace the cell culture medium with the medium containing the different concentrations of the test compound.
- Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's protocol.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.





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Caption: Workflow for in vitro ferroptosis induction.

## **Lipid Peroxidation Assay**

This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY $^{\text{TM}}$  581/591.



#### Materials:

- Treated cells (from section 4.1)
- C11-BODIPY™ 581/591 probe
- Flow cytometer or fluorescence microscope

#### Procedure:

- Cell Treatment: Treat cells with (1R,3R)-Ferroptosis inducer-1 as described in the in vitro induction assay.
- Probe Staining: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.
- Cell Harvesting: Harvest the cells (e.g., by trypsinization for adherent cells).
- Washing: Wash the cells with phosphate-buffered saline (PBS).
- Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces green upon oxidation, and the ratio of green to red fluorescence is indicative of lipid peroxidation.

### **Western Blot Analysis of GPX4**

This protocol is used to determine if **(1R,3R)-Ferroptosis inducer-1** affects the protein levels of GPX4.

#### Materials:

- Treated cell lysates
- SDS-PAGE gels and blotting apparatus
- Primary antibody against GPX4
- Secondary antibody (HRP-conjugated)

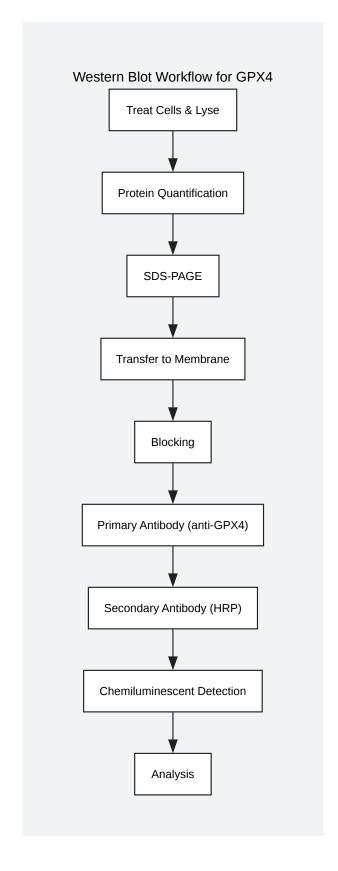


· Chemiluminescent substrate

#### Procedure:

- Protein Extraction: Lyse the treated cells and quantify the protein concentration.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody, followed by incubation with the HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).





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Caption: Workflow for Western Blot analysis of GPX4.



### Conclusion

**(1R,3R)-Ferroptosis inducer-1** is a valuable tool for studying the mechanisms of ferroptosis and holds potential for therapeutic development, particularly in oncology. While specific data on this compound is limited, the provided protocols and background information on ferroptosis offer a solid foundation for its investigation. Further research is warranted to fully elucidate its potency, selectivity, and in vivo efficacy.

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